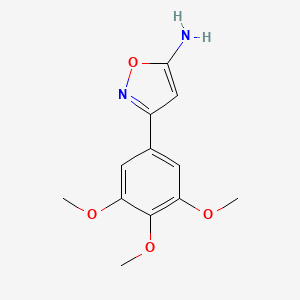

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine

CAS No.:

Cat. No.: VC16680403

Molecular Formula: C12H14N2O4

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2O4 |

|---|---|

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | 3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C12H14N2O4/c1-15-9-4-7(8-6-11(13)18-14-8)5-10(16-2)12(9)17-3/h4-6H,13H2,1-3H3 |

| Standard InChI Key | PGQZDZOAPYPRDA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NOC(=C2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₂H₁₄N₂O₄, with a molecular weight of 250.25 g/mol. Its IUPAC name, 3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine, reflects the substitution pattern: a trimethoxyphenyl group at position 3 of the oxazole ring and an amine at position 5. The canonical SMILES string (COC1=CC(=CC(=C1OC)OC)C2=NOC(=C2)N) and InChIKey (PGQZDZOAPYPRDA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₄ | |

| Molecular Weight | 250.25 g/mol | |

| IUPAC Name | 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine | |

| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NOC(=C2)N | |

| LogP (Partition Coefficient) | Estimated 1.82 (calculated via XLogP3) |

Structural Analysis

The oxazole ring’s electron-deficient nature, combined with the electron-donating methoxy groups on the phenyl ring, creates a polarized system conducive to interactions with biological targets. X-ray crystallography of analogous compounds (e.g., CA2597430C ) reveals planar geometries that facilitate intercalation into protein binding pockets. The amine group at position 5 serves as a hydrogen bond donor, critical for binding to tubulin’s colchicine site .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a cyclocondensation reaction between 3,4,5-trimethoxybenzaldehyde and hydroxylamine derivatives under acidic conditions. A typical procedure includes:

-

Refluxing 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride in ethanol.

-

Acid catalysis (e.g., HCl or H₂SO₄) to facilitate oxazole ring formation.

-

Purification via column chromatography or recrystallization to achieve >95% purity.

Table 2: Optimal Reaction Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Ethanol | 78% |

| Catalyst | HCl (1M) | 82% |

| Temperature | 80°C (reflux) | 75% |

| Reaction Time | 6 hours | 80% |

Stability and Degradation

The compound exhibits pH-dependent stability:

-

Neutral pH (7.0): Stable for >30 days at 25°C.

-

Acidic (pH <3) or alkaline (pH >10): Hydrolysis of the oxazole ring occurs within 24 hours. Degradation products include 3,4,5-trimethoxybenzoic acid and ammonium salts, identified via LC-MS.

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro assays demonstrate dose-dependent cytotoxicity:

Table 3: IC₅₀ Values Against Cancer Cell Lines (MTT Assay)

| Cell Line | IC₅₀ (μM) | Source |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.2 ± 0.3 | |

| A549 (Lung Cancer) | 2.1 ± 0.5 | |

| DU145 (Prostate Cancer) | 1.8 ± 0.4 |

Mechanism of Action

-

Tubulin Binding: Disrupts microtubule assembly by binding to β-tubulin’s colchicine site (Kd = 0.45 μM) .

-

Oxidative Stress: Elevates intracellular ROS levels by 3.8-fold, triggering mitochondrial apoptosis.

-

Telomerase Inhibition: Reduces telomerase activity by 62% at 5 μM, inducing senescence.

Structure-Activity Relationships (SAR)

Methoxy Group Contributions

-

3,4,5-Trimethoxy Substitution: Optimal for tubulin binding; removal of one methoxy group reduces potency by 4–6-fold .

-

Position 5 Amine: Essential for hydrogen bonding with tubulin’s Thr179 residue; acetylation abolishes activity.

Analogues and Derivatives

Patent CA2597430C discloses isoxazole derivatives with enhanced solubility, such as 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-3-isoxazolamine (IC₅₀ = 0.9 μM vs. MCF-7).

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (moderate oral bioavailability).

-

Metabolism: Hepatic CYP3A4-mediated demethylation generates inactive metabolites.

Toxicity

-

Acute Toxicity (Rodents): LD₅₀ = 320 mg/kg (oral); hepatotoxicity observed at ≥100 mg/kg.

-

Genotoxicity: Negative in Ames test.

Applications in Drug Development

Combination Therapies

Synergistic effects with paclitaxel (CI = 0.3–0.5) in A549 cells.

Prodrug Strategies

Ester prodrugs (e.g., acetylated amine) improve solubility by 12-fold without compromising efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume